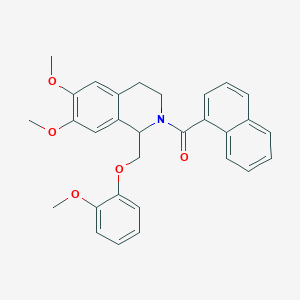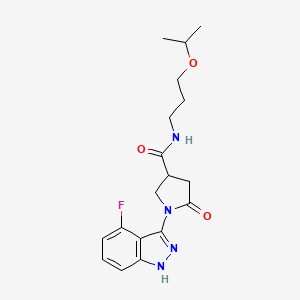![molecular formula C19H15FN4O B11225641 2-(4-Fluorobenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11225641.png)
2-(4-Fluorobenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-FLUOROPHENYL)METHYL]-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a 4-fluorophenylmethyl group and a 3-methoxyphenyl group. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[(4-FLUOROPHENYL)METHYL]-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. This reaction leads to the formation of the triazole ring, which is then fused with the pyrimidine ring to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired reaction.
Major Products: The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-[(4-FLUOROPHENYL)METHYL]-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-FLUOROPHENYL)METHYL]-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in mediating inflammatory responses. Additionally, it can modulate the expression of endoplasmic reticulum chaperones and apoptosis markers, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazole-Pyrimidine Hybrids: These hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents.
The uniqueness of 2-[(4-FLUOROPHENYL)METHYL]-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H15FN4O |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15FN4O/c1-25-16-4-2-3-14(12-16)17-9-10-21-19-22-18(23-24(17)19)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3 |
InChI Key |
YFCKBQJRTHJRIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11225562.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11225586.png)
![3,4-dimethoxy-N-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclopentyl)aniline](/img/structure/B11225589.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B11225601.png)
![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11225606.png)
![N-(3,5-dimethylphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11225625.png)
![2-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B11225629.png)

![N-Methyl-N-[3-oxo-4-({[2-(propan-2-YL)phenyl]carbamoyl}methyl)-3,4-dihydroquinoxalin-2-YL]propanamide](/img/structure/B11225648.png)

![3-cyclohexyl-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11225662.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B11225666.png)
